molecular formula C13H14N2O B7900450 6-(Benzyloxy)-4-methylpyridin-3-amine

6-(Benzyloxy)-4-methylpyridin-3-amine

Cat. No.: B7900450
M. Wt: 214.26 g/mol
InChI Key: PISWVGLEAVTIHR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines It features a benzyloxy group attached to the sixth position of the pyridine ring and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-methylpyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For instance, 6-chloro-4-methylpyridin-3-amine can be reacted with benzyl alcohol in the presence of a base to form this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Benzyloxy)-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The benzyloxy group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-4-methylpyridine: Lacks the amine group, which may affect its reactivity and applications.

    4-Methylpyridin-3-amine: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.

    6-(Benzyloxy)pyridin-3-amine: Lacks the methyl group, which may influence its chemical properties and reactivity.

Uniqueness

6-(Benzyloxy)-4-methylpyridin-3-amine is unique due to the presence of both the benzyloxy and methyl groups, which can enhance its chemical reactivity and binding affinity in biological systems. This combination of functional groups makes it a valuable compound for various applications in chemistry, biology, and medicine.

Biological Activity

6-(Benzyloxy)-4-methylpyridin-3-amine is a pyridine derivative that has attracted attention due to its potential biological activities. This compound features a benzyloxy group at the 6-position and a methyl group at the 4-position of the pyridine ring, which may influence its interaction with biological targets. The following sections detail the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves methods such as Ullmann amination and other coupling reactions. For instance, one method involves reacting 3-(benzyloxy)-5-bromopyridine with ammonia in the presence of copper catalysts, yielding the target compound with moderate to high yields (30-60%) .

Biological Activities

This compound exhibits a range of biological activities, primarily through its interaction with various enzymes and receptors. Key findings include:

  • Antitumor Activity : Similar compounds have shown significant antimitotic effects by inhibiting microtubule assembly, making them potential candidates for cancer therapy . The structural similarity to known antitumor agents indicates that this compound may also possess similar properties.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. Some derivatives have demonstrated promising AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
  • Toll-like Receptor Activation : Research indicates that certain pyridine derivatives can activate Toll-like receptors (TLRs), particularly TLR8, which plays a role in immune response modulation. This activation may lead to enhanced immune responses against infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Notable observations include:

  • Substitution Patterns : Variations in the substitution on the pyridine ring can enhance or diminish biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can affect binding affinity and selectivity for biological targets .
  • Hydrophobic Interactions : The benzyloxy group contributes to hydrophobic interactions, which may enhance binding to lipid membranes or hydrophobic pockets in proteins, increasing the compound's efficacy .
  • Methyl Group Influence : The methyl group at the 4-position has been shown to influence the steric and electronic properties of the molecule, potentially affecting its interaction with enzyme active sites .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential of this compound:

  • Antitumor Studies : A study conducted on derivatives of similar pyridine compounds demonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values in the low micromolar range . These findings suggest that this compound could be further investigated as an anticancer agent.
  • Neuroprotective Effects : In animal models, compounds structurally related to this compound have shown protective effects against neurotoxic agents, indicating potential applications in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

4-methyl-6-phenylmethoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISWVGLEAVTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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